9-(2,5-dihydroxyphenyl)-2-(2-phenylethyl)-7,8-dihydro-2H-pyrido[1,2-a]pyrazine-1,4(3H,6H)-dione
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Overview
Description
9-(2,5-DIHYDROXYPHENYL)-2-PHENETHYL-7,8-DIHYDRO-2H-PYRIDO[1,2-A]PYRAZINE-1,4(3H,6H)-DIONE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrido[1,2-a]pyrazine core, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,5-DIHYDROXYPHENYL)-2-PHENETHYL-7,8-DIHYDRO-2H-PYRIDO[1,2-A]PYRAZINE-1,4(3H,6H)-DIONE typically involves multi-step organic synthesis. The process begins with the preparation of the pyrido[1,2-a]pyrazine core, followed by the introduction of the phenethyl and dihydroxyphenyl groups through various coupling reactions. Common reagents used in these steps include organometallic catalysts and protecting groups to ensure selective reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening methods can also aid in identifying the most efficient synthetic routes and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
9-(2,5-DIHYDROXYPHENYL)-2-PHENETHYL-7,8-DIHYDRO-2H-PYRIDO[1,2-A]PYRAZINE-1,4(3H,6H)-DIONE undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The pyrido[1,2-a]pyrazine core can be reduced under specific conditions to yield dihydropyrido derivatives.
Substitution: The phenethyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxyphenyl group typically yields quinone derivatives, while reduction of the pyrido[1,2-a]pyrazine core results in dihydropyrido derivatives.
Scientific Research Applications
9-(2,5-DIHYDROXYPHENYL)-2-PHENETHYL-7,8-DIHYDRO-2H-PYRIDO[1,2-A]PYRAZINE-1,4(3H,6H)-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 9-(2,5-DIHYDROXYPHENYL)-2-PHENETHYL-7,8-DIHYDRO-2H-PYRIDO[1,2-A]PYRAZINE-1,4(3H,6H)-DIONE involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation. The compound’s structure allows it to bind to these enzymes, thereby blocking their activity and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
9-(2,5-DIHYDROXYPHENYL)-2-PHENETHYL-7,8-DIHYDRO-2H-PYRIDO[1,2-A]PYRAZINE-1,4(3H,6H)-DIONE: shares similarities with other pyrido[1,2-a]pyrazine derivatives, such as:
Uniqueness
What sets 9-(2,5-DIHYDROXYPHENYL)-2-PHENETHYL-7,8-DIHYDRO-2H-PYRIDO[1,2-A]PYRAZINE-1,4(3H,6H)-DIONE apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the 2,5-dihydroxyphenyl group, in particular, enhances its reactivity and potential for interaction with biological targets.
Properties
Molecular Formula |
C22H22N2O4 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
9-(2,5-dihydroxyphenyl)-2-(2-phenylethyl)-3,6,7,8-tetrahydropyrido[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C22H22N2O4/c25-16-8-9-19(26)18(13-16)17-7-4-11-24-20(27)14-23(22(28)21(17)24)12-10-15-5-2-1-3-6-15/h1-3,5-6,8-9,13,25-26H,4,7,10-12,14H2 |
InChI Key |
WISOHZJIADAJCP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C2C(=O)N(CC(=O)N2C1)CCC3=CC=CC=C3)C4=C(C=CC(=C4)O)O |
Origin of Product |
United States |
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